molecular formula C16H22ClNO3 B4843732 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide

Cat. No. B4843732
M. Wt: 311.80 g/mol
InChI Key: APVBKNVAVGQJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide, also known as CGS 27023A, is a synthetic compound that belongs to the class of non-peptide angiotensin II receptor antagonists. This compound has been extensively studied for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A involves blocking the binding of angiotensin II to the angiotensin II type 1 receptor. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes cardiovascular remodeling. By blocking the angiotensin II type 1 receptor, 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A reduces vasoconstriction, lowers blood pressure, and inhibits cardiovascular remodeling.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A has been shown to have several biochemical and physiological effects. It reduces blood pressure by inhibiting vasoconstriction and promoting vasodilation. It also inhibits cardiovascular remodeling by reducing oxidative stress, inflammation, and fibrosis. 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A has been shown to have a good safety profile and is well-tolerated in both animal models and human clinical trials.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A has several advantages for lab experiments. It is a potent and selective antagonist of the angiotensin II type 1 receptor, which allows for specific targeting of this receptor. It has been extensively studied and optimized for high yield and purity. However, 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A also has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for synthesis. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A. One direction is to further optimize the synthesis method to improve yield and purity. Another direction is to explore the potential use of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A in combination with other drugs for the treatment of hypertension and heart failure. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A in human clinical trials. Overall, 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A holds great promise for the treatment of cardiovascular diseases and warrants further research.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A has been extensively studied for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases. It has been shown to be a potent and selective antagonist of the angiotensin II type 1 receptor, which plays a crucial role in regulating blood pressure and cardiovascular function. 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A has been studied in both animal models and human clinical trials, and has shown promising results in reducing blood pressure and improving cardiovascular function.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-11-9-12(6-7-14(11)17)21-16(2,3)15(19)18-10-13-5-4-8-20-13/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVBKNVAVGQJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)NCC2CCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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